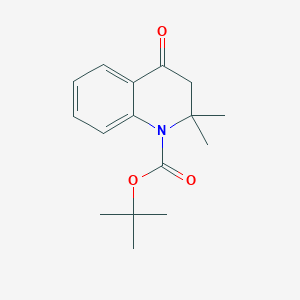

tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Vue d'ensemble

Description

Tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with various substituents that may influence its chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Substituents: The tert-butyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Oxidation and Esterification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the quinoline core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinolines.

Applications De Recherche Scientifique

Chemistry

In chemistry, tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biology and medicine, quinoline derivatives are known for their pharmacological activities, including antimicrobial, antimalarial, and anticancer properties. This compound may be investigated for similar activities, contributing to drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mécanisme D'action

The mechanism of action of tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific biological target. In general, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline N-oxides: Oxidized derivatives with different biological activities.

Uniqueness

Tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific substituents, which may confer distinct chemical and biological properties. The presence of the tert-butyl and dimethyl groups can influence its reactivity, stability, and interactions with biological targets.

Activité Biologique

Tert-butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (commonly referred to as tert-butyl quinoline carboxylate) is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₆H₂₁NO₃

- Molecular Weight : 275.34 g/mol

- Appearance : Yellow crystalline powder

The compound features a quinoline core structure that is essential for its biological activity and reactivity in various chemical reactions. The presence of the carbonyl group and the quinoline moiety enhances its potential as a building block for drug development.

Biological Activities

This compound exhibits several significant biological activities:

- Antioxidant Properties : The compound has been shown to possess antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that it can reduce inflammation, suggesting potential applications in treating inflammatory diseases.

- Antiviral Activity : Research has highlighted its efficacy against various viral targets, particularly Hepatitis B Virus (HBV). In vitro studies demonstrated that this compound inhibits HBV replication effectively at concentrations around 10 µM, showcasing its potential as an antiviral agent .

- Anticancer Potential : Preliminary investigations suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

The biological activity of tert-butyl quinoline carboxylate can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound's structure allows it to bind to enzymes involved in metabolic pathways, potentially altering their activity.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Antiviral Activity Against HBV :

-

Antioxidant Mechanism :

- The antioxidant properties were assessed through various assays measuring free radical scavenging ability. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

-

Anti-inflammatory Effects :

- In vitro tests showed that the compound reduced pro-inflammatory cytokine production in macrophages, indicating a potential therapeutic role in chronic inflammatory conditions .

Propriétés

IUPAC Name |

tert-butyl 2,2-dimethyl-4-oxo-3H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-12-9-7-6-8-11(12)13(18)10-16(17,4)5/h6-9H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMFMTLVOBDOIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=CC=CC=C2N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442538 | |

| Record name | tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-87-4 | |

| Record name | tert-Butyl 2,2-dimethyl-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.